molecular formula C8H11F3NO5- B11745006 (2S,3R)-2-methylmorpholine-3-carboxylic acid trifluoroacetate

(2S,3R)-2-methylmorpholine-3-carboxylic acid trifluoroacetate

Cat. No.: B11745006
M. Wt: 258.17 g/mol
InChI Key: ZCSSIYZCSRXSMR-UYXJWNHNSA-M
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Description

(2S,3R)-2-Methylmorpholine-3-carboxylic acid trifluoroacetate is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms The compound is characterized by the presence of a methyl group at the second position and a carboxylic acid group at the third position, with the trifluoroacetate serving as a counterion

Preparation Methods

The synthesis of (2S,3R)-2-methylmorpholine-3-carboxylic acid trifluoroacetate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as morpholine and methylating agents.

    Methylation: The morpholine is methylated at the second position using a suitable methylating agent under controlled conditions.

    Carboxylation: The methylated morpholine undergoes carboxylation at the third position to introduce the carboxylic acid group.

    Trifluoroacetate Formation: The final step involves the formation of the trifluoroacetate salt by reacting the carboxylic acid derivative with trifluoroacetic acid.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

(2S,3R)-2-Methylmorpholine-3-carboxylic acid trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

    Hydrolysis: The trifluoroacetate salt can be hydrolyzed to yield the free carboxylic acid and trifluoroacetic acid.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S,3R)-2-Methylmorpholine-3-carboxylic acid trifluoroacetate has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

    Biological Studies: It is used in studies involving enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3R)-2-methylmorpholine-3-carboxylic acid trifluoroacetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of metabolic processes, and interaction with cellular signaling pathways.

Comparison with Similar Compounds

(2S,3R)-2-Methylmorpholine-3-carboxylic acid trifluoroacetate can be compared with other morpholine derivatives, such as:

    Morpholine-4-carboxylic acid: Lacks the methyl group at the second position.

    2-Methylmorpholine: Lacks the carboxylic acid group at the third position.

    3-Methylmorpholine-4-carboxylic acid: Has the methyl group at the third position instead of the second.

The uniqueness of this compound lies in its specific stereochemistry and the presence of both the methyl and carboxylic acid groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H11F3NO5-

Molecular Weight

258.17 g/mol

IUPAC Name

(2S,3R)-2-methylmorpholine-3-carboxylic acid;2,2,2-trifluoroacetate

InChI

InChI=1S/C6H11NO3.C2HF3O2/c1-4-5(6(8)9)7-2-3-10-4;3-2(4,5)1(6)7/h4-5,7H,2-3H2,1H3,(H,8,9);(H,6,7)/p-1/t4-,5+;/m0./s1

InChI Key

ZCSSIYZCSRXSMR-UYXJWNHNSA-M

Isomeric SMILES

C[C@H]1[C@@H](NCCO1)C(=O)O.C(=O)(C(F)(F)F)[O-]

Canonical SMILES

CC1C(NCCO1)C(=O)O.C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

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